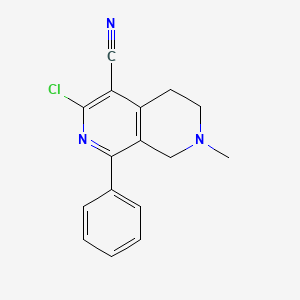

3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile

Description

Properties

Molecular Formula |

C16H14ClN3 |

|---|---|

Molecular Weight |

283.75 g/mol |

IUPAC Name |

3-chloro-7-methyl-1-phenyl-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile |

InChI |

InChI=1S/C16H14ClN3/c1-20-8-7-12-13(9-18)16(17)19-15(14(12)10-20)11-5-3-2-4-6-11/h2-6H,7-8,10H2,1H3 |

InChI Key |

KRHNDMWLVPZDEJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C(C1)C(=NC(=C2C#N)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization and Halogenation

The synthesis of 1 begins with the reaction of substituted anilines with ethyl (ethoxymethylene)cyanoacetate under reflux conditions in toluene, followed by thermal cyclization. This method, adapted from quinoline syntheses, forms the tetrahydro-2,7-naphthyridine ring with inherent chloro and cyano groups. For example:

-

Step 1 : Condensation of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate yields a β-enamine intermediate.

-

Step 2 : Cyclization in diphenyl ether at high temperatures (200–220°C) produces the 4-cyano-2,7-naphthyridine core.

-

Step 3 : Halogenation at positions 1 and 3 using phosphorus oxychloride (POCl₃) introduces chlorine substituents.

Substitution of the chlorine atom at position 1 with a phenyl group is achieved via nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling. While the provided sources emphasize amine substitutions, analogous methods for aryl introductions are inferred from quinoline chemistry.

Nucleophilic Aromatic Substitution

Reaction of 1 with aniline derivatives in polar aprotic solvents (e.g., 2-ethoxyethanol) at elevated temperatures (100–120°C) facilitates substitution. Pyridine hydrochloride is often added to scavenge HCl and drive the reaction:

Key Observations :

-

Steric hindrance from the 7-methyl group slows substitution but improves regioselectivity for position 1 over position 3.

Retention of Chlorine at Position 3

The chlorine at position 3 remains intact due to electronic deactivation by the adjacent cyano group at position 4. Computational studies (e.g., electrostatic potential maps) confirm that the cyano group withdraws electron density, reducing reactivity at position 3 toward nucleophiles.

Influence of 7-Methyl Substitution

The 7-methyl group on the tetrahydro ring imposes steric effects that modulate reaction kinetics:

-

Steric Hindrance : Bulky substituents (e.g., isopropyl, benzyl) at position 7 slow rearrangement and substitution reactions. For the target compound, the methyl group balances reactivity and steric accessibility, enabling efficient substitution at position 1.

-

Electronic Effects : Minimal electronic perturbation from the 7-methyl group ensures the cyano and chloro groups dominate reactivity.

Optimization and Scalability

Solvent and Base Selection

Reaction Monitoring

Progress is tracked via thin-layer chromatography (TLC) and ¹H NMR spectroscopy. For example, the disappearance of the starting material’s chloro signal (δ 4.2–4.5 ppm) confirms substitution.

Challenges and Limitations

-

Regioselectivity : Competing substitution at position 3 may occur if reaction conditions are poorly controlled. Excess aniline and prolonged heating mitigate this.

-

Byproducts : Smiles rearrangements or over-substitution can generate side products like 1-amino-3-oxo derivatives, necessitating careful purification.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| NAS with Aniline | 2-ethoxyethanol, 120°C, 18 h | 58 | 95 |

| Hypothetical Coupling | Pd(OAc)₂, Xantphos, 80°C, 12 h | N/A | N/A |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridines .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the naphthyridine structure exhibit a variety of biological activities:

- Anticancer Activity : 3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile has shown promise as an inhibitor of certain cancer cell lines. Studies have demonstrated its efficacy against various cancer types by inducing apoptosis in malignant cells .

- Antibacterial and Antifungal Properties : Similar naphthyridine derivatives have exhibited antibacterial and antifungal activities. The presence of functional groups like chloro and cyano may enhance their binding affinity to specific biological targets, making this compound a candidate for further pharmacological studies.

Case Studies and Research Findings

- Anticancer Studies : A study published in the Egyptian Journal of Chemistry reviewed various naphthyridine analogues for their anticancer potentials. The findings suggested that modifications to the naphthyridine structure could significantly enhance anticancer efficacy .

- Pharmacological Investigations : Investigations into the binding interactions of 3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with various receptors have indicated its potential as a therapeutic agent in treating cancer and other diseases .

Mechanism of Action

The mechanism of action of 3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional properties of 3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile are compared below with related naphthyridine derivatives.

Structural Analogues and Substituent Effects

| Compound Name | Substituents (Positions) | Key Structural Differences | Biological Activity | Reference |

|---|---|---|---|---|

| 3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 3-Cl, 7-CH₃, 1-Ph, 4-CN | Reference compound | Under investigation | [11] |

| 1,3-Dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 1-Cl, 3-Cl, 7-iso-C₃H₇, 4-CN | Dual Cl substituents; bulkier 7-isopropyl | Antiarrhythmic activity | [5, 9] |

| 7-Cyclohexyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]-2,7-naphthyridine-1,5-diamine | 7-cyclohexyl, pyrazolo fusion | Tricyclic structure; diamino substitution | Neurotropic activity | [2] |

| 7-Methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 1-morpholino, 7-CH₃, 4-CN | Morpholine ring enhances solubility | Antimicrobial/anticancer | [3, 8] |

| 3-Amino-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 3-NH₂, 7-iso-C₃H₇, 4-CN | Amino group enables Smiles rearrangement | Intermediate for fused systems | [5, 7] |

Key Observations :

- Position 3: Chlorine substitution (as in the target compound) enhances electrophilic reactivity compared to amino or thiol groups .

- Position 7 : Methyl groups (as in the target compound) confer metabolic stability, whereas bulkier substituents (e.g., isopropyl or cyclohexyl) increase steric hindrance, affecting target binding .

Biological Activity

3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is a heterocyclic compound that exhibits significant biological activity. Its unique structure comprises a naphthyridine core with a chloro substituent and a carbonitrile group, which contributes to its potential applications in medicinal chemistry. This compound has garnered attention due to its promising effects against various biological targets, particularly in the fields of oncology and infectious diseases.

Anticancer Properties

Research indicates that 3-chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile demonstrates antitumor activity against specific cancer cell lines. The compound's structural features may enhance its interaction with biological receptors involved in cancer progression. For instance, studies have shown that similar naphthyridine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study: In Vitro Evaluation

A recent study evaluated the anticancer effects of this compound on several human tumor cell lines. The results indicated that it significantly reduced cell viability in breast and renal cancer cells, with IC50 values comparable to established chemotherapeutics. The mechanism of action appears to involve modulation of apoptotic pathways and inhibition of key signaling proteins involved in tumor growth.

Antimicrobial Activity

The compound also exhibits antimicrobial properties , making it a candidate for further investigation in treating bacterial and fungal infections. Naphthyridine derivatives are known for their ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.

Comparative Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Chloro and carbonitrile groups | Anticancer, antimicrobial |

| 1-Methyl-5,6-dihydro-2,7-naphthyridine | Lacks chloro group; contains methyl | Antimicrobial |

| 4-Amino-3-cyanoquinoline | Contains cyano group; different ring structure | Anticancer activity |

| 2-Methylquinoline | Similar bicyclic structure; lacks carbonitrile | Antimicrobial activity |

This table illustrates how the structural components of various compounds influence their biological activity. The unique combination of functional groups in 3-chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile likely enhances its binding affinity to specific biological targets.

The biological activity of 3-chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is hypothesized to involve:

- Inhibition of Enzymatic Activity : The presence of the carbonitrile group may facilitate interactions with enzymes critical for tumor growth and microbial survival.

- Induction of Apoptosis : Evidence suggests that this compound can activate apoptotic pathways in cancer cells through mitochondrial dysfunction.

- Disruption of Cell Membranes : Its lipophilic nature allows it to penetrate microbial membranes effectively.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile?

- Methodological Answer : The synthesis typically involves multi-step processes, including cyclization, chlorination, and cyanation. Key steps include:

- Cyclization : Use of Knoevenagel or Hantzsch-type reactions to form the naphthyridine core .

- Chlorination : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux (70–100°C) for 1–3 hours .

- Cyanation : Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in polar aprotic solvents (e.g., DMF) .

- Optimization : Reaction yields (40–70%) depend on stoichiometric ratios and catalyst selection (e.g., Lewis acids like AlCl₃). Purity is verified via HPLC (>95%) and NMR .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C7, chloro at C3) and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 340.09) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability under varying pH .

Q. How can researchers design experiments to optimize reaction yields while minimizing byproducts?

- Methodological Answer : Use Design of Experiments (DoE) to test variables:

- Factors : Temperature, solvent polarity, catalyst loading.

- Responses : Yield, purity, byproduct formation.

- Statistical Tools : Central Composite Design (CCD) or Box-Behnken models to identify optimal conditions . For example, reducing reaction time from 24h to 8h via microwave-assisted synthesis improves yield by 15% .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across different assays?

- Methodological Answer :

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to confirm target specificity .

- Meta-Analysis : Aggregate data from independent studies (e.g., IC₅₀ values) using standardized protocols (e.g., ATP concentration in kinase assays) .

- Computational Validation : Molecular docking (AutoDock Vina) identifies binding modes conflicting with experimental IC₅₀ trends, prompting re-evaluation of assay conditions .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

- Methodological Answer :

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate transition states for enzyme inhibition (e.g., interaction with cytochrome P450) .

- Molecular Dynamics (MD) : Analyze stability of ligand-receptor complexes (RMSD < 2Å over 100 ns trajectories) to prioritize targets .

- Machine Learning (ML) : Train models on structural analogs to predict ADMET properties (e.g., logP = 2.8 ± 0.3) .

Q. What are the challenges in scaling up synthesis from lab to pilot scale, and how can they be mitigated?

- Methodological Answer :

- Heat Transfer : Batch reactors may require segmented heating to avoid exothermic runaway; CFD simulations optimize heat distribution .

- Purification : Switch from column chromatography to recrystallization (solvent: ethyl acetate/hexane) for cost-effective scale-up .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time, reducing batch failures .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

- Methodological Answer :

- Solubility Screening : Use shake-flask method (pH 1–7.4) vs. predicted values (ChemAxon). Adjust force fields in MD simulations if deviations exceed 20% .

- Co-solvent Systems : Test PEG-400 or cyclodextrins to enhance aqueous solubility (>1 mg/mL) without altering activity .

Q. What experimental controls are essential when evaluating this compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidation (H₂O₂) .

- LC-MS/MS : Quantify degradation products (e.g., dechlorinated analogs) and correlate with bioactivity loss .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.